molecular formula C25H22O2 B14279786 1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one CAS No. 127452-36-2

1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one

Cat. No.: B14279786
CAS No.: 127452-36-2
M. Wt: 354.4 g/mol
InChI Key: JIGQUTBMSJSFAE-UHFFFAOYSA-N
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Description

1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one is a chemical compound with the molecular formula C25H22O2 and a molecular weight of 354.441 g/mol . This compound is known for its unique structure, which includes a benzoylphenyl group and a prop-2-en-1-one moiety. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

127452-36-2

Molecular Formula

C25H22O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-[2-(4-benzoylphenyl)propan-2-yl]phenyl]prop-2-en-1-one

InChI

InChI=1S/C25H22O2/c1-4-23(26)18-10-14-21(15-11-18)25(2,3)22-16-12-20(13-17-22)24(27)19-8-6-5-7-9-19/h4-17H,1H2,2-3H3

InChI Key

JIGQUTBMSJSFAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)C=C)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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